N-Benzyl Epinephrine

Descripción general

Descripción

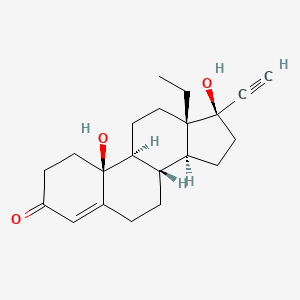

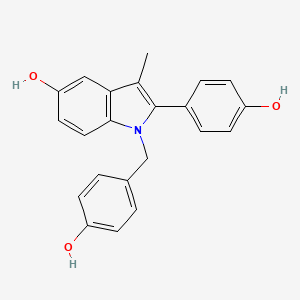

N-Benzyl Epinephrine, also known as Epinephrine Impurities, is a compound with the CAS Registry# 1095714-91-2 . It is not classified as a hazardous compound . The IUPAC name for N-Benzyl Epinephrine is 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol .

Synthesis Analysis

The synthesis of N-Benzyl Epinephrine involves a three-step process . The first step involves a reaction between catechol and chloroacetyl chloride using an aluminum chloride catalyst, resulting in 3,4-dihydroxyphenyl acetyl chloride . Next, N-Benzyl Epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as a solvent . The final step involves the addition of hydrogen gas using a 10%Pd/C catalyst to produce racemic epinephrine .Molecular Structure Analysis

The molecular formula of N-Benzyl Epinephrine is C16H19NO3 . The structure includes a benzyl group attached to an epinephrine molecule .Aplicaciones Científicas De Investigación

Thermodynamic Investigation of Epinephrine in the Presence of Toxic Cations

Specific Scientific Field

This research falls under the field of Chemical Thermodynamics .

Summary of the Application

The study investigates the interactions of epinephrine with different toxic cations (methylmercury(II): CH3Hg+; dimethyltin(IV): (CH3)2Sn2+; dioxouranium(VI): UO22+) in NaClaq at different ionic strengths .

Methods of Application or Experimental Procedures

The interactions were studied at different ionic strengths and at T = 298.15 K (T = 310.15 K for (CH3)2Sn2+) . The enthalpy changes for the protonation of epinephrine and its complex formation with UO22+ were also determined using isoperibolic titration calorimetry .

Voltammetric Determination of Norepinephrine

Specific Scientific Field

This research falls under the field of Electroanalytical Chemistry .

Summary of the Application

The study involves the development of a new strategy for the selective voltammetric determination of norepinephrine (NE), a catecholamine neurotransmitter that plays an important role in health and diseases .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the available information. However, voltammetric determination typically involves the use of electrochemical techniques to measure the current response resulting from the application of potential to an electrochemical cell.

Results or Outcomes

The determination of NE in biological samples is important for human health control purposes . The exact results or outcomes, including any quantitative data or statistical analyses, are not specified in the available information.

Direcciones Futuras

Research on imidazole- and benzimidazole-based drug discovery and development, which includes compounds like N-Benzyl Epinephrine, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Propiedades

IUPAC Name |

4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENHZTNWVCNPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171362 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl Epinephrine | |

CAS RN |

1095714-91-2 | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.